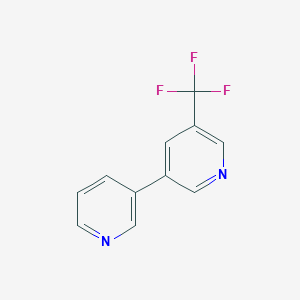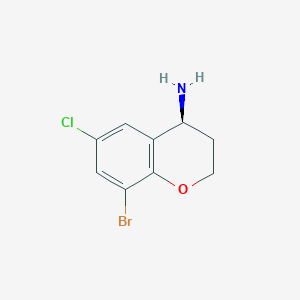![molecular formula C15H17F3N2O3 B15233010 Spiro[1,3-dihydroquinoline-4,4'-piperidine]-2-one;2,2,2-trifluoroacetic acid](/img/structure/B15233010.png)
Spiro[1,3-dihydroquinoline-4,4'-piperidine]-2-one;2,2,2-trifluoroacetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Spiro[1,3-dihydroquinoline-4,4’-piperidine]-2-one;2,2,2-trifluoroacetic acid is a spirocyclic compound that features a unique structure where a quinoline and a piperidine ring are fused together at a single spiro carbon atom. This compound is of significant interest in organic and medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of more complex molecules.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of spiro[1,3-dihydroquinoline-4,4’-piperidine]-2-one typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of a quinoline derivative with a piperidine derivative under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the formation of the desired spirocyclic structure .
Industrial Production Methods
Industrial production of spirocyclic compounds like spiro[1,3-dihydroquinoline-4,4’-piperidine]-2-one often employs scalable synthetic routes that can be optimized for yield and purity. These methods may include the use of continuous flow reactors and automated synthesis platforms to enhance efficiency and reproducibility .
化学反应分析
Types of Reactions
Spiro[1,3-dihydroquinoline-4,4’-piperidine]-2-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or halides. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with hydroxyl or carbonyl groups, while substitution reactions may introduce various functional groups into the piperidine ring .
科学研究应用
Spiro[1,3-dihydroquinoline-4,4’-piperidine]-2-one has a wide range of applications in scientific research:
Chemistry: It serves as a versatile building block for the synthesis of more complex spirocyclic compounds.
Biology: It is studied for its potential biological activities, including antimicrobial, antitumor, and antiviral properties.
Medicine: It is investigated as a potential therapeutic agent for various diseases due to its unique structural features.
作用机制
The mechanism of action of spiro[1,3-dihydroquinoline-4,4’-piperidine]-2-one involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to fit into the active sites of enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
相似化合物的比较
Similar Compounds
Spiroindole: A spirocyclic compound with an indole ring fused to another ring.
Spirooxindole: A spirocyclic compound with an oxindole ring fused to another ring.
Spiropyrrolidine: A spirocyclic compound with a pyrrolidine ring fused to another ring.
Uniqueness
Spiro[1,3-dihydroquinoline-4,4’-piperidine]-2-one is unique due to its specific combination of a quinoline and a piperidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for the development of new therapeutic agents and materials .
属性
分子式 |
C15H17F3N2O3 |
|---|---|
分子量 |
330.30 g/mol |
IUPAC 名称 |
spiro[1,3-dihydroquinoline-4,4'-piperidine]-2-one;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C13H16N2O.C2HF3O2/c16-12-9-13(5-7-14-8-6-13)10-3-1-2-4-11(10)15-12;3-2(4,5)1(6)7/h1-4,14H,5-9H2,(H,15,16);(H,6,7) |
InChI 键 |
OLAHCIFZKIGRQG-UHFFFAOYSA-N |
规范 SMILES |
C1CNCCC12CC(=O)NC3=CC=CC=C23.C(=O)(C(F)(F)F)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


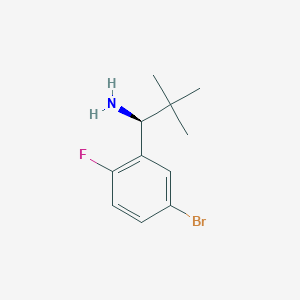
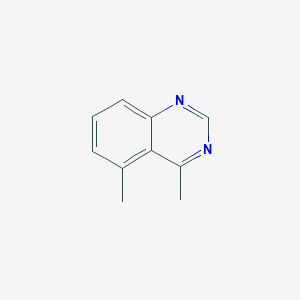
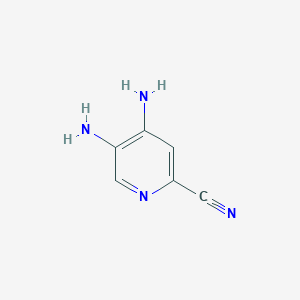
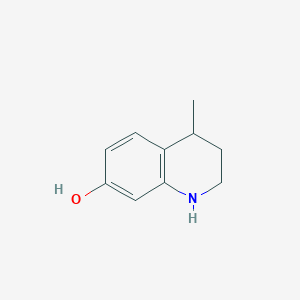
![2-(3-(tert-Butoxycarbonyl)-3-azaspiro[5.5]undecan-7-yl)aceticacid](/img/structure/B15232962.png)
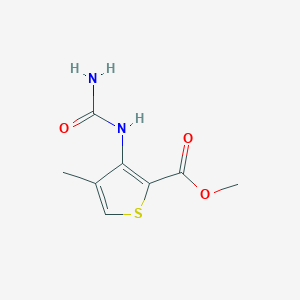
![Methyl 3-iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-B]pyridine-2-carboxylate](/img/structure/B15232973.png)
![Ethyl 4-chloro-3-hydroxybenzo[b]thiophene-2-carboxylate](/img/structure/B15232978.png)
![cis-6-(Tert-butoxycarbonyl)octahydro-2H-pyrano[3,2-C]pyridine-4A-carboxylic acid hcl](/img/structure/B15232979.png)
![(1S,2R,5R)-6,6-Difluoro-4-oxo-3-azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B15232983.png)

![(1S,5S)-2-azabicyclo[3.2.1]octane](/img/structure/B15232999.png)
